molecular formula C25H25N3O2 B247535 1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone

1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone

Cat. No.: B247535
M. Wt: 399.5 g/mol
InChI Key: KDZXBGISISNCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole moiety is then coupled with the piperazine ring using a suitable linker, often through nucleophilic substitution reactions.

    Attachment of the Naphthyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include indoxyl derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-ylmethyl)-4-(2-naphthyloxy)piperazine: Similar structure but lacks the ethanone moiety.

    2-(1H-indol-3-ylmethyl)-1-(2-naphthyloxy)piperazine: Similar structure but with different positioning of functional groups.

Uniqueness

1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H25N3O2/c29-25(18-30-22-10-9-19-5-1-2-6-20(19)15-22)28-13-11-27(12-14-28)17-21-16-26-24-8-4-3-7-23(21)24/h1-10,15-16,26H,11-14,17-18H2

InChI Key

KDZXBGISISNCTN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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